Ido-IN-11 is a potent inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which plays a crucial role in the metabolism of the amino acid L-tryptophan through the kynurenine pathway. This pathway is significant in various physiological and pathological processes, including immune response modulation and cancer progression. Ido-IN-11 has garnered attention due to its potential therapeutic applications, particularly in oncology, where IDO1's activity is often associated with tumor immune evasion.
Ido-IN-11 is classified as an indoleamine 2,3-dioxygenase inhibitor. It has been extracted from a series of compounds developed for their IDO1 inhibitory properties. The chemical structure and specific characteristics of Ido-IN-11 are detailed in patents and research articles focusing on IDO1 inhibitors, highlighting its classification within synthetic organic compounds designed to modulate the kynurenine pathway .
The synthesis of Ido-IN-11 involves several steps that typically include the use of click chemistry techniques to enhance yield and specificity. The synthetic route often starts with readily available precursors that undergo various transformations such as cyclization and reduction. For instance, one common method utilizes azides and alkynes in a copper-catalyzed reaction to form the desired compound efficiently .
The synthesis can be summarized as follows:
This method allows for a systematic exploration of structural variations that may enhance IDO1 binding affinity.
Ido-IN-11's molecular structure features a complex arrangement that includes a triazole ring, which is crucial for its interaction with the IDO1 active site. The compound exhibits specific functional groups that facilitate binding to the heme iron within IDO1, contributing to its inhibitory potency.
Key structural data include:
Ido-IN-11 participates in competitive inhibition mechanisms where it binds to the active site of IDO1, preventing the enzyme from catalyzing the conversion of L-tryptophan to N-formyl-kynurenine. This inhibition disrupts the kynurenine pathway, which is often exploited by tumors to evade immune detection.
The reaction can be summarized as follows:
The mechanism by which Ido-IN-11 exerts its inhibitory effects involves several key steps:
Research indicates that compounds like Ido-IN-11 could significantly alter immune responses in cancer therapy by modulating tryptophan metabolism.
Ido-IN-11 possesses several notable physical and chemical properties:
These properties are critical for formulating the compound for biological assays and therapeutic applications .
Ido-IN-11 has significant potential applications in various scientific fields:
Indoleamine 2,3-dioxygenase 1 (IDO1) functions as the primary rate-limiting enzyme in the catabolism of the essential amino acid tryptophan (Trp) via the kynurenine (Kyn) pathway. This enzymatic reaction initiates a cascade of immunosuppressive events fundamental to pathological immune evasion. IDO1 catalyzes the oxidative cleavage of Trp's indole ring, generating N-formylkynurenine, which is rapidly converted to kynurenine and downstream metabolites including quinolinic acid and 3-hydroxyanthranilic acid [1] [3]. Two critical mechanisms underpin IDO1-mediated immunosuppression:
The related enzyme IDO2, while sharing sequence homology with IDO1, exhibits markedly different biochemical properties and immunological functions. Its affinity (Km ~6,809 μmol/L) and catalytic efficiency for L-Trp are significantly lower than IDO1 (Km ~20.90 μmol/L) [8] [12]. Consequently, IDO2 contributes minimally to overall systemic Kyn levels. However, IDO2 plays a distinct pro-inflammatory role in B-cell mediated autoimmune responses, contrasting with IDO1's dominant immunosuppressive function in cancer [8].
Table 1: Key Enzymatic Properties and Immune Functions of IDO1 and IDO2
| Property/Function | IDO1 | IDO2 | Source |
|---|---|---|---|
| L-Trp Km (μmol/L) | 20.90 ± 3.95 | 6809 ± 917 | [8] [12] |
| Primary Inducer | IFN-γ, TLR ligands (e.g., LPS, CpG DNA) | Limited data; potentially inflammatory stimuli | [1] [3] [8] |
| Dominant Immune Role | Immunosuppression (T-cell anergy, Treg induction) | Pro-inflammatory (B-cell activation in autoimmunity) | [8] |
| Impact on Serum Kyn | Significantly reduces levels upon induction | Minimal impact in deficiency models | [8] [13] |
| Sensitivity to D-1MT | Sensitive | Sensitive | [1] |
Within the tumor microenvironment (TME), IDO1 expression is a well-established mediator of immune tolerance and a negative prognostic factor across diverse cancers (melanoma, colorectal, ovarian, pancreatic). Its overexpression occurs in both tumor cells themselves and tumor-associated stromal cells, including dendritic cells (DCs), myeloid-derived suppressor cells (MDSCs), macrophages, and endothelial cells [2] [3] [9]. The induction of IDO1 in the TME is driven by complex inflammatory signaling networks:
IDO1's activity within the TME orchestrates profound immunosuppressive remodeling:
Table 2: Major Inflammatory Inducers of IDO1 in the Tumor Microenvironment and Their Mechanisms
| Inducer Category | Specific Examples | Signaling Pathways Involved | Target Cells in TME |
|---|---|---|---|
| Cytokines | IFN-γ, TNF-α, IL-6 (context-dependent) | JAK/STAT (STAT1, STAT3), IRF1, NF-κB | Tumor cells, DCs, Macrophages, MDSCs |
| Immune Checkpoints | CTLA-4 (via CD80/86), GITRL, PD-1/PD-L1? | PKCδ, PI3K, MAPK | Dendritic Cells, Macrophages |
| TLR Ligands | LPS (TLR4), Poly(I:C) (TLR3), R848 (TLR7/8), CpG DNA (TLR9) | MyD88, TRIF, NF-κB, IRF3/IRF7 | Dendritic Cells, Macrophages |
| Soluble Mediators | Prostaglandin E2 (PGE2) | EP2/EP4 receptors, cAMP, PKA | Tumor cells, MDSCs, CAFs |
| DNA Sensing | Cytosolic DNA (cGAS-STING) | STING, TBK1, IRF3, Type I IFNs (IFN-α/β) | Dendritic Cells, Macrophages |
IDO1 suppresses adaptive immunity through a sophisticated integration of enzymatic (canonical) and non-enzymatic (non-canonical) mechanisms, creating a robust immunosuppressive network:
The enzymatic and non-enzymatic mechanisms are interconnected. For example, AhR activation can enhance ITIM phosphorylation, and SHP-1/PI3K signaling can modulate the expression or activity of enzymes in the Kyn pathway. This integrated signaling network makes IDO1 a potent and multifaceted suppressor of adaptive immunity. Its role extends beyond merely starving T cells; it actively reprograms immune cells towards tolerance through complex biochemical signaling events.
Table 3: Mechanisms of Adaptive Immune Suppression by IDO1 Pathways
| Mechanism Type | Key Molecular Players | Downstream Effects on Immune Cells | Functional Outcome |
|---|---|---|---|
| Enzymatic: GCN2 Pathway | IDO1 (Trp depletion), GCN2 kinase, p-eIF2α | T cell cycle arrest, anergy; Skewing to iTreg differentiation | Inhibition of Teff proliferation & function |
| Enzymatic: AhR Pathway | IDO1 (Kyn production), AhR, ARNT, XRE | Treg differentiation; Th17 suppression; Tolerogenic DC phenotype (PD-L1↑, IL-10↑, TGF-β↑) | Expansion of Tregs; Suppression of Teff/Th17; DC-mediated tolerance |
| Non-Enzymatic: ITIM-SHP1 | Phospho-ITIMs (IDO1), SHP-1 phosphatase | De-phosphorylation of ITAM pathway components (e.g., Syk, Zap70); Inhibition of NF-κB | Blockade of inflammatory signaling in APCs and T cells |
| Non-Enzymatic: ITIM-PI3K | Phospho-ITIMs (IDO1), PI3K p85 subunit, Akt, IKKα | Activation of non-canonical NF-κB (p52/RelB); TGF-β production | Enhanced IDO1 stability; Sustained Treg induction |
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1